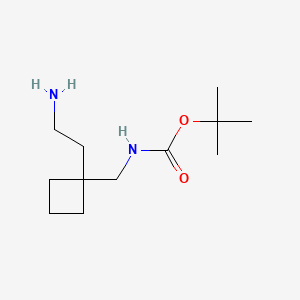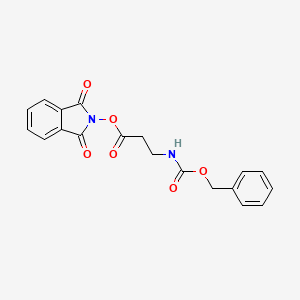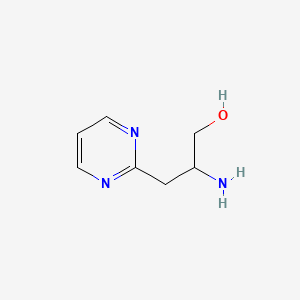
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)cyclopropanecarboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring attached to a dioxolane moiety and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carbaldehyde typically involves the condensation of glycolic acid with acetone in the presence of phosphorus pentoxide in diethyl ether . This reaction forms the dioxolane ring, which is then further functionalized to introduce the cyclopropane and aldehyde groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, where the ring is opened and substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carboxylic acid.
Reduction: 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-methanol.
Substitution: Various substituted dioxolane derivatives depending on the nucleophile used.
科学的研究の応用
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2,2-dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dioxolane ring can also interact with biological membranes and other macromolecules, influencing their structure and activity.
類似化合物との比較
Similar Compounds
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: Similar structure but lacks the cyclopropane and aldehyde groups.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Contains an amine group instead of an aldehyde.
2,2-Dimethyl-1,3-dioxolan-4-one: Contains a ketone group instead of an aldehyde.
特性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O3/c1-8(2)11-5-7(12-8)9(6-10)3-4-9/h6-7H,3-5H2,1-2H3 |
InChIキー |
NLCZKLDMGGXPEN-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(O1)C2(CC2)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(2-Methoxy-4-methylphenyl)ethyl]piperazine](/img/structure/B13572465.png)
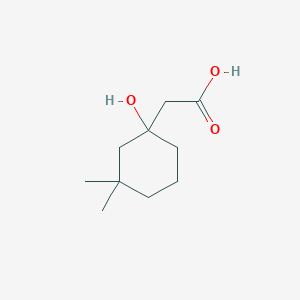
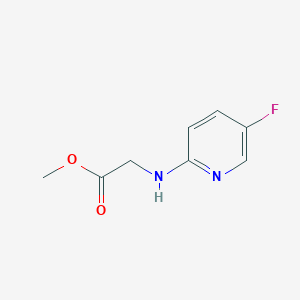
![3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dimethoxyphenyl)propanoic acid](/img/structure/B13572478.png)
![Tert-butyl 3-[2-(tert-butoxycarbonylamino)ethyl]-3-hydroxy-azetidine-1-carboxylate](/img/structure/B13572483.png)
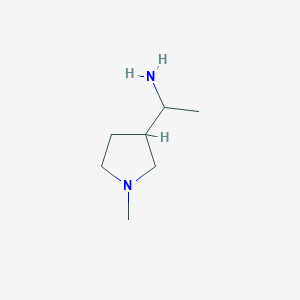
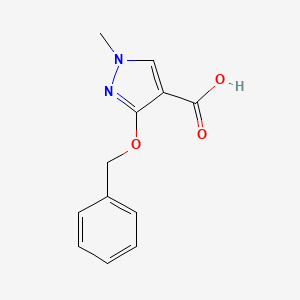

![tert-butylN-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate](/img/structure/B13572507.png)
